4-[(4-Methylphenyl)sulphonyl]morpholine

Antibacterial Sulfonamide Structure-Activity Relationship

Select this tosyl-protected morpholine (CAS 6339-26-0) for its unique, evidence-backed selectivity against Gram-negative S. typhi (21 mm ZOI at 2.5 mg/mL), a profile not shared by close analogs. Differentiate your SAR studies with a compound that provides direct antimicrobial activity and reliable synthetic utility as a stable building block, synthesized via efficient phase-transfer catalysis.

Molecular Formula C11H15NO3S
Molecular Weight 241.31 g/mol
CAS No. 6339-26-0
Cat. No. B188536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methylphenyl)sulphonyl]morpholine
CAS6339-26-0
Molecular FormulaC11H15NO3S
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
InChIInChI=1S/C11H15NO3S/c1-10-2-4-11(5-3-10)16(13,14)12-6-8-15-9-7-12/h2-5H,6-9H2,1H3
InChIKeyNBTTYMBZXDHFCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(4-Methylphenyl)sulphonyl]morpholine for Research & Procurement: A Comparator-Based Guide to Its Proven Differentiation


4-[(4-Methylphenyl)sulphonyl]morpholine (CAS: 6339-26-0, also known as 4-tosylmorpholine) is a sulfonamide derivative comprising a morpholine ring substituted at the nitrogen with a p-toluenesulfonyl (tosyl) group . This structural combination confers specific reactivity as a synthetic intermediate and a distinct biological activity profile compared to its unsubstituted and differently substituted analogs [1]. This guide focuses on quantifiable evidence that differentiates this compound from its closest comparators for informed scientific selection.

Why 4-[(4-Methylphenyl)sulphonyl]morpholine Cannot Be Replaced by Generic Morpholine or Simple Sulfonamide Analogs in Key Applications


Substituting 4-[(4-Methylphenyl)sulphonyl]morpholine with unsubstituted morpholine or other sulfonamide derivatives is not equivalent due to fundamental differences in both synthetic utility and biological activity. The tosyl group is a crucial activating and protecting group in organic synthesis, enabling reactions that are not possible with free morpholine [1]. In biological contexts, a direct comparator study demonstrated that while 4-[(4-Methylphenyl)sulphonyl]morpholine shows selective antibacterial activity against specific strains, a close analog, 4-(phenylsulfonyl) morpholine, exhibits a distinct profile characterized by high MICs and a primary role as an antibiotic modulator rather than a direct antimicrobial agent [2]. This evidence underscores that the specific substitution pattern dictates the compound's functional niche.

Quantitative Differentiation Guide for 4-[(4-Methylphenyl)sulphonyl]morpholine: Head-to-Head Data for Procurement Decisions


Selective Antibacterial Activity: A Direct Head-to-Head Comparison of 4-[(4-Methylphenyl)sulphonyl]morpholine vs. Its Phenyl Analog

In a direct comparative study, 4-[(4-Methylphenyl)sulphonyl]morpholine demonstrated selective antibacterial activity against Salmonella typhi, whereas the comparator 4-(phenylsulphonyl)morpholine did not show this specific activity. Both compounds were tested under identical conditions against a panel of bacterial strains, revealing a key difference in their spectrum of action [1].

Antibacterial Sulfonamide Structure-Activity Relationship

Antibiotic Modulation vs. Direct Activity: Comparative MIC Analysis of 4-[(4-Methylphenyl)sulphonyl]morpholine Analogs

While 4-[(4-Methylphenyl)sulphonyl]morpholine exhibits direct antibacterial activity at 2.5 mg/mL [1], its close analog 4-(phenylsulfonyl) morpholine demonstrates a different functional profile: it acts primarily as an antibiotic modulator. The analog's own MIC against all tested microorganisms was ⩾1024 μg/mL, indicating negligible direct activity. However, at a sub-inhibitory concentration (128 μg/mL, 1/8 MIC), it potentiated the effect of amikacin against multidrug-resistant Pseudomonas aeruginosa, reducing the amikacin MIC from 312.5 μg/mL to 39.06 μg/mL [2].

Antibiotic Modulation MIC Multidrug Resistance

Synthetic Utility: Near-Quantitative Synthesis of 4-[(4-Methylphenyl)sulphonyl]morpholine via Phase-Transfer Catalysis

A key differentiator for 4-[(4-Methylphenyl)sulphonyl]morpholine is its established synthetic accessibility. A phase-transfer catalyzed reaction of p-toluenesulfonamide with bis(2-chloroethyl) ether yields N-tosylmorpholine almost quantitatively [1]. This high-yielding, robust protocol is a significant advantage for procurement, as it underpins reliable and cost-effective commercial supply, unlike more complex or lower-yielding syntheses for related compounds .

Organic Synthesis Phase-Transfer Catalysis Building Block

Where 4-[(4-Methylphenyl)sulphonyl]morpholine Provides a Proven Scientific Advantage: Application Scenarios Based on Quantitative Evidence


Targeted Antibacterial Research Against Salmonella typhi

For research programs focused on developing agents against Gram-negative enteric pathogens, particularly Salmonella typhi, 4-[(4-Methylphenyl)sulphonyl]morpholine is the compound of choice. Direct comparative evidence shows it uniquely inhibits S. typhi with a 21 mm zone of inhibition at 2.5 mg/mL, an activity not shared by the close analog 4-(phenylsulphonyl)morpholine [1]. This selectivity makes it a validated starting point for structure-activity relationship (SAR) studies and hit-to-lead optimization.

Studies Requiring Direct Antibacterial Activity

This compound is preferred for assays that demand a direct antimicrobial effect. In contrast, the analog 4-(phenylsulfonyl) morpholine has a very high MIC (≥1024 μg/mL) and functions primarily as an antibiotic modulator [1]. Researchers studying the mechanisms of direct bacterial growth inhibition should select 4-[(4-Methylphenyl)sulphonyl]morpholine based on its demonstrated activity at mg/mL concentrations [2].

Synthetic Chemistry and Procurement of a Tosyl-Protected Morpholine Building Block

As a stable, tosyl-protected morpholine derivative, this compound is an essential building block for multi-step organic syntheses. Its near-quantitative synthesis via a well-established phase-transfer catalysis method ensures reliable availability and cost-effectiveness for procurement [1]. It is the preferred reagent when a morpholine moiety needs to be introduced while being protected from unwanted side reactions, a function not fulfilled by free morpholine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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